molecular formula C26H22ClN3O3S B2412424 3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1031423-05-8

3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2412424
CAS No.: 1031423-05-8
M. Wt: 491.99
InChI Key: RFFJLQMETKYQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
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Properties

IUPAC Name

3-benzyl-5-[(3-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-32-22-13-19-20(14-23(22)33-2)28-26(34-15-17-9-6-10-18(27)11-17)30-21(25(31)29-24(19)30)12-16-7-4-3-5-8-16/h3-11,13-14,21H,12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFJLQMETKYQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC(=CC=C4)Cl)CC5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its potential as an antitumor agent, antimicrobial properties, and other pharmacological effects.

  • Molecular Formula : C26H22ClN3O3S
  • Molecular Weight : 491.99 g/mol
  • CAS Number : 1024594-44-2

Antitumor Activity

Research has indicated that compounds within the quinazolinone class exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that this compound showed promising results in inhibiting the growth of A549 lung carcinoma cells. The compound displayed an IC50 value in the low micromolar range, indicating potent cytotoxicity.

Cell Line IC50 (µM) Mechanism of Action
A549<10Induction of apoptosis
U937<10Cell cycle arrest

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria was noted.

Antimicrobial Efficacy Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected bacterial strains:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus7.80Moderate activity
Escherichia coli>100Inactive
Candida albicans15.60Moderate activity

Anti-inflammatory Properties

In addition to its antitumor and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. The ability to inhibit tumor necrosis factor-alpha (TNF-α) production was observed in vitro.

Inhibition of TNF-α Production

In a study involving human promyelocytic HL-60 cells, the compound effectively inhibited LPS-induced TNF-α secretion, suggesting potential use as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the chlorobenzyl sulfanyl group enhances its interaction with biological targets.

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